N-cyclopropyl-2-(furan-2-ylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N~1~-CYCLOPROPYL-2-(2-FURYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a furylcarbonyl moiety, and a hydrazinecarbothioamide group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-(2-FURYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the cyclopropyl and furylcarbonyl intermediates. These intermediates are then reacted with hydrazinecarbothioamide under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1-CYCLOPROPYL-2-(2-FURYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-(2-FURYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N~1~-CYCLOPROPYL-2-(2-FURYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-(2-FURYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-CYCLOPROPYL-2-(2-FURYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE include other hydrazinecarbothioamide derivatives and compounds with cyclopropyl or furylcarbonyl groups.
Uniqueness
What sets N1-CYCLOPROPYL-2-(2-FURYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3O2S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
1-cyclopropyl-3-(furan-2-carbonylamino)thiourea |
InChI |
InChI=1S/C9H11N3O2S/c13-8(7-2-1-5-14-7)11-12-9(15)10-6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13)(H2,10,12,15) |
InChI Key |
KMDWXWGCCSYNDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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